molecular formula C10H13NO4 B1451530 Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate CAS No. 1072150-33-4

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate

Cat. No.: B1451530
CAS No.: 1072150-33-4
M. Wt: 211.21 g/mol
InChI Key: URCPKKFEGRMPCE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate exists under multiple systematic nomenclature systems, reflecting the complexity of its chemical structure and the evolution of chemical naming conventions. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, which accurately describes the substitution pattern and functional group arrangement. Alternative nomenclature includes the systematic name benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester, which emphasizes the acetate ester functionality attached to the substituted benzene ring system.

The Chemical Abstracts Service has assigned this compound the registry number 1072150-33-4, providing a unique identifier that facilitates precise chemical database searches and regulatory documentation. Additional identifier systems include the Simplified Molecular Input Line Entry System notation COC1=CC(=CC(=C1O)N)CC(=O)OC, which represents the molecular structure in a linear format suitable for computational chemistry applications. The International Chemical Identifier system designates the compound as InChI=1S/C10H13NO4/c1-14-8-4-6(5-9(12)15-2)3-7(11)10(8)13/h3-4,13H,5,11H2,1-2H3, providing a standardized representation that enables precise structural identification across different chemical databases.

The compound's molecular formula C₁₀H₁₃NO₄ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The molecular weight of 211.21 grams per mole positions this compound within a moderate molecular weight range that is characteristic of many bioactive small molecules and pharmaceutical intermediates.

Historical Context in Phenolic Chemistry Research

The development of phenolic chemistry research provides essential context for understanding the significance of this compound within the broader landscape of aromatic compound research. The foundational work in phenolic chemistry can be traced to the nineteenth century, when Friedlieb Ferdinand Runge first discovered phenol in 1834 through extraction from coal tar, establishing the groundwork for subsequent investigations into substituted phenolic compounds. This early discovery was followed by Auguste Laurent's successful extraction of phenol in pure form as a benzene derivative in 1841, which provided the chemical basis for understanding the structural relationships between phenolic compounds and their aromatic precursors.

The development of phenolic chemistry gained significant momentum during the early twentieth century with Leo Baekeland's pioneering work on phenolic resins, which demonstrated the potential for creating complex polymeric materials through controlled reactions between phenol and formaldehyde. Baekeland's research, culminating in the creation of Bakelite in 1909, established fundamental principles of phenolic reactivity that continue to influence contemporary research on substituted phenolic compounds. The success of phenolic resin chemistry provided a foundation for understanding how various substitution patterns on phenolic rings can dramatically alter chemical reactivity and material properties.

Contemporary phenolic chemistry research has expanded to encompass a wide range of substituted phenolic compounds, including those containing amino, hydroxyl, and methoxy substituents similar to those found in this compound. Research has demonstrated that phenolic acids and their derivatives serve as versatile molecules with promising therapeutic applications, highlighting the continued relevance of phenolic chemistry in modern pharmaceutical and materials science. The development of sophisticated analytical techniques has enabled researchers to characterize complex phenolic compounds with unprecedented precision, facilitating the study of structure-activity relationships in substituted phenolic esters.

Significance in Substituted Phenylacetate Research

Substituted phenylacetate compounds have emerged as a critically important class of molecules in contemporary organic chemistry research, with this compound representing a particularly significant example of this compound class. Research investigations have demonstrated that phenylacetate derivatives exhibit remarkable structural diversity and functional versatility, making them valuable targets for synthetic methodology development and bioactive compound discovery. The substitution pattern present in this compound, featuring amino, hydroxyl, and methoxy groups, represents a complex arrangement that has been shown to influence both chemical reactivity and biological activity.

Studies on related phenylacetate compounds have revealed that enzyme systems can discriminate between different substitution patterns with remarkable specificity, as demonstrated by research on phenylacetic acid-CoA ligase enzymes. These investigations showed that PaaK1 enzyme exhibited substantially lower Km values for substituted phenylacetic acid substrates compared to PaaK2, with particularly pronounced differences observed for 4-hydroxyphenylacetic acid derivatives. The research demonstrated that structural modifications in the 3-position of phenylacetate compounds could be accommodated by enzyme active sites, while 2-position substitutions generally resulted in loss of enzymatic activity.

The significance of substituted phenylacetate research extends to understanding metabolic pathways involving aromatic compounds, particularly those related to catecholamine metabolism. Research has shown that compounds such as 3,4-dihydroxyphenylacetic acid can be metabolized to homovanillic acid and related methoxylated derivatives, demonstrating the biological relevance of substituted phenylacetate chemistry. These metabolic transformations highlight the importance of understanding how substitution patterns influence the chemical and biological fate of phenylacetate compounds in complex biological systems.

Compound Type Substitution Pattern Enzymatic Activity Metabolic Significance
Unsubstituted phenylacetate None High (Km 62 μM) Basic metabolic pathway
3-substituted phenylacetate Meta position Moderate to High Enhanced binding affinity
4-substituted phenylacetate Para position Variable Position-dependent activity
3,4-disubstituted phenylacetate Meta and para Low to none Sterically hindered

Structural Classification within Aromatic Esters

This compound belongs to the aromatic ester class of organic compounds, which are characterized by the presence of an ester functional group attached to an aromatic ring system. Aromatic esters are distinguished from their aliphatic counterparts by the presence of conjugated π-electron systems that can significantly influence both chemical reactivity and physical properties. The classification of this compound as an aromatic ester reflects the fundamental structural feature of an acetate ester group connected through a methylene linker to a highly substituted phenyl ring.

The structural complexity of this compound places it within a specialized subclass of aromatic esters that contain multiple heteroatom-containing substituents on the aromatic ring. The presence of amino, hydroxyl, and methoxy groups creates a highly functionalized aromatic system that exhibits unique electronic and steric properties compared to simpler aromatic esters. This substitution pattern results in a compound that can participate in multiple types of chemical interactions, including hydrogen bonding through the amino and hydroxyl groups, and electron donation through the methoxy substituent.

Research on aromatic ester synthesis has demonstrated that compounds containing multiple functional groups, such as this compound, can be effectively prepared through controlled esterification reactions. Studies on the esterification of substituted aromatic carboxylic acids have shown that the presence of electron-donating groups, such as amino and methoxy substituents, can influence reaction kinetics and product yields. The development of heterogeneous catalysts for aromatic ester synthesis has enabled more efficient preparation of complex aromatic esters while reducing reaction times and improving overall process sustainability.

The molecular architecture of this compound also positions it within the broader category of phenolic esters, which are characterized by the presence of phenolic hydroxyl groups that can participate in specific chemical transformations. Research has demonstrated that phenolic esters can exhibit enhanced solubility properties compared to their corresponding carboxylic acids, making them valuable intermediates in pharmaceutical and materials chemistry applications. The combination of ester functionality with multiple aromatic substituents creates opportunities for selective chemical modifications that can be exploited in synthetic methodology development.

Structural Feature Classification Chemical Significance Functional Impact
Aromatic ring Benzene derivative π-electron conjugation Electronic stabilization
Ester group Methyl acetate Hydrolyzable linkage Synthetic versatility
Amino substituent Primary amine Nucleophilic center Hydrogen bond donor
Hydroxyl substituent Phenolic OH Acidic proton Hydrogen bond donor/acceptor
Methoxy substituent Aryl ether Electron donation Electronic modulation

Properties

IUPAC Name

methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-8-4-6(5-9(12)15-2)3-7(11)10(8)13/h3-4,13H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCPKKFEGRMPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179431
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072150-33-4
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072150-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Substituted Phenylacetic Acid Derivatives

Overview:
The most common approach to synthesize methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate involves esterification of the corresponding substituted phenylacetic acid. This method typically uses methanol as the esterifying agent under acidic or catalytic conditions.

Typical Reaction Conditions:

Parameter Description
Starting material 3-amino-4-hydroxy-5-methoxyphenylacetic acid
Esterifying agent Methanol
Catalyst Acid catalyst (e.g., sulfuric acid, HCl) or acid resin
Temperature Reflux (60–70 °C)
Reaction time 4–24 hours
Work-up Neutralization, extraction, purification by crystallization or chromatography

Mechanism:
The carboxylic acid group reacts with methanol in the presence of an acid catalyst, forming the methyl ester via nucleophilic acyl substitution.

Research Findings:

  • Acid-catalyzed esterification provides good yields (typically 70–90%).
  • Reaction monitoring via TLC or HPLC confirms completion.
  • Purification often involves recrystallization from suitable solvents or chromatographic techniques to obtain high-purity product suitable for biological assays.

Reduction and Functional Group Transformation Routes

Overview:
Alternative synthetic routes start from nitro-substituted precursors or protected intermediates, followed by reduction and functional group modifications to introduce the amino and hydroxy substituents.

Key Steps:

Step No. Description Reagents/Conditions
1 Nitration or introduction of nitro group on aromatic ring Nitrating agents (HNO3/H2SO4)
2 Reduction of nitro group to amino group Catalytic hydrogenation (Raney nickel, Pd/C) or chemical reduction (Sn/HCl, Fe/HCl)
3 Protection/deprotection of hydroxy group if needed Silyl ethers or acetyl groups, removed under mild acidic/basic conditions
4 Esterification as described above Methanol, acid catalyst

Research Findings:

  • Catalytic hydrogenation using Raney nickel or Pd/C under hydrogen atmosphere effectively reduces nitro groups to amino groups with minimal side reactions.
  • Protection strategies are crucial to prevent unwanted side reactions on hydroxy groups during reduction and esterification.
  • This multi-step approach allows for selective functionalization and high overall yields when optimized.

Direct Amination of Hydroxy-Methoxyphenylacetate Esters

Overview:
Direct amination methods involve introducing the amino group onto a pre-formed methyl 2-(4-hydroxy-5-methoxyphenyl)acetate via nucleophilic substitution or catalytic amination.

Typical Procedure:

Parameter Description
Starting material Methyl 2-(4-hydroxy-5-methoxyphenyl)acetate
Amination reagent Ammonia or amine source (e.g., ammonium salts)
Catalyst Transition metal catalysts (e.g., Pd, Cu complexes)
Solvent Polar aprotic solvents (DMF, DMSO) or alcohols
Temperature Elevated (80–120 °C)
Reaction time Several hours

Research Findings:

  • Transition metal-catalyzed amination provides regioselective introduction of amino groups.
  • This method circumvents the need for nitro group reduction, simplifying the synthesis.
  • Optimization of catalyst and reaction conditions is essential to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Esterification 3-amino-4-hydroxy-5-methoxyphenylacetic acid Methanol, acid catalyst, reflux Straightforward, high yield Requires availability of acid precursor
Reduction from Nitro Precursors Nitro-substituted phenylacetic acid derivatives Raney Ni/Pd-C, H2 or chemical reductants Allows stepwise functionalization Multi-step, protection needed
Direct Catalytic Amination Methyl 2-(4-hydroxy-5-methoxyphenyl)acetate Ammonia, Pd/C or Cu catalyst Avoids reduction step Requires catalyst optimization

Additional Notes on Reaction Monitoring and Purification

  • Analytical Techniques: TLC, HPLC, NMR spectroscopy, and mass spectrometry are routinely used to monitor reaction progress and confirm product identity.
  • Purification: Crystallization and chromatographic methods (silica gel column chromatography, preparative HPLC) ensure removal of impurities and by-products.
  • Yield Optimization: Reaction parameters such as temperature, catalyst loading, solvent choice, and reaction time are optimized based on substrate reactivity and desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate is notable for its structural features that lend themselves to various biological activities. The presence of an amino group and methoxy substituents enhances its pharmacological profile, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent cytotoxicity against a range of cancer cell lines. For instance, analogs of this compound have shown IC50 values in the nanomolar range against resistant cancer cells, suggesting a potential role in cancer therapy .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (nM)Cancer Cell Line
Compound A5A549 (Lung)
Compound B10MCF-7 (Breast)
This compoundTBDTBD

Biological Research

The compound's unique functional groups make it suitable for various biological studies.

Inflammation Reduction

In preclinical studies, low doses of this compound have demonstrated the ability to reduce inflammation markers in animal models. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Mechanistic Studies

The compound has been involved in mechanistic studies focusing on its interaction with cellular pathways. It has been shown to disrupt microtubule formation, which is crucial for cell division, indicating a mechanism by which it may induce apoptosis in cancer cells .

Potential Therapeutic Applications

Given its promising biological activities, this compound may find applications in various therapeutic areas:

Cancer Therapy

Due to its cytotoxic properties against tumor cells, further development could lead to its use as a chemotherapeutic agent. The modification of its structure to enhance solubility and bioavailability is an ongoing area of research .

Anti-inflammatory Treatments

The compound's ability to modulate inflammation suggests potential applications in developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, affecting their function. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Patterns on Aromatic Rings

The substituent arrangement on the phenyl ring distinguishes this compound from analogs. For example:

  • Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl] acetate (-B) features a trimethoxyphenyl group, enhancing lipophilicity compared to the target compound’s polar amino and hydroxyl groups.
  • Methyl 2-[Bis(benzylthio)phosphoryl]acetate () includes a phosphoryl group, altering reactivity for use in Horner–Wadsworth–Emmons (HWE) reactions, unlike the target’s phenolic ester.
Table 1: Substituent Comparison
Compound Name Substituents (Positions) Key Functional Groups Applications
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate -NH₂ (3), -OH (4), -OCH₃ (5) Polar, hydrogen-bonding Drug discovery (hypothetical)
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (-A) Phenyl (2,5), imidazole Lipophilic, aromatic Anticancer agents
Metsulfuron methyl ester () Sulfonylurea, -OCH₃ (4), -CH₃ (6) Sulfonyl, triazine Herbicide

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl or sulfur-linked esters in analogs:

  • Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (-C) uses an ethyl ester, increasing lipophilicity and metabolic stability compared to methyl esters .
  • 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (-A) employs a thioacetate linkage, enhancing sulfur-mediated interactions in biological systems .

Solubility and Reactivity

The target compound’s polar substituents (-NH₂, -OH) likely improve aqueous solubility compared to halogenated analogs (e.g., -C, -Cl; 2-D, -Br). However, the methoxy group (-OCH₃) may offset this by increasing hydrophobicity.

Biological Activity

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a phenolic structure with an amino group, hydroxy group, and methoxy group. This configuration is crucial for its biological activity, influencing interactions with various biomolecules.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antioxidant Effects : The compound has shown potential in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The molecular mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Interaction : The compound interacts with enzymes involved in the metabolism of aromatic compounds. For instance, it has been reported to inhibit the activity of 4-amino-3-hydroxybenzoate 2,3-dioxygenase, affecting metabolic pathways.
  • Gene Expression Modulation : Studies indicate that it can modulate the expression of genes associated with oxidative stress responses and inflammatory pathways. This modulation is critical for its antioxidant and anti-inflammatory effects.
  • Cell Signaling Pathways : this compound influences various cell signaling pathways, which can lead to changes in cellular metabolism and function.

Cellular Effects

The compound's effects on different cell types have been documented:

  • Inflammation Reduction : In animal models, low doses have demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, derivatives of related compounds have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

  • Low Dose Benefits : Studies have reported beneficial effects at low doses, including reduced oxidative stress and inflammation.
  • Temporal Stability : The stability and degradation rates of the compound can vary under different laboratory conditions, affecting its efficacy over time.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial and antioxidant properties; modulates gene expression related to oxidative stress.
Showed cytotoxicity against HCT-116 cells with IC50 values indicating significant inhibitory action.
Investigated structural modifications leading to enhanced antiproliferative activity against various cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate, and how do reaction conditions influence yield?

Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on activated intermediates. For example, methyl esters of structurally similar compounds (e.g., methyl 2-(2-aminophenyl)acetate) are synthesized via acid-catalyzed esterification or coupling reactions using methanol under reflux . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (to prevent decomposition of the amino and hydroxyl groups), and catalyst selection (e.g., H₂SO₄ vs. DMAP). Purity optimization may require column chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

  • NMR : Use 2D techniques (COSY, HSQC) to assign overlapping aromatic protons and confirm substitution patterns. For example, methoxy protons resonate at ~3.8 ppm, while phenolic hydroxyl protons may appear as broad singlets (~5.5 ppm) .
  • X-ray crystallography : Employ SHELXL for refinement of crystallographic data to resolve positional disorder in the amino and hydroxyl groups. Programs like ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks critical for confirming intramolecular interactions .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with the amino and hydroxyl groups. Avoid halogenated solvents if the compound contains reactive substituents .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the phenolic hydroxyl group. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be systematically resolved?

  • Case study : If NMR suggests a planar conformation but X-ray reveals a twisted aryl ring, perform DFT calculations (e.g., Gaussian) to compare energy barriers between conformers. Validate using variable-temperature NMR to detect dynamic processes .
  • Mitigation : Cross-validate crystallographic data with SC-XRD (Single-Crystal X-ray Diffraction) using SHELXTL for high-resolution refinement. Check for twinning or disorder using WinGX .

Q. What strategies improve regioselectivity in functionalizing the aromatic ring of this compound?

  • Electrophilic substitution : Direct nitration or halogenation may favor the para position relative to the methoxy group. Use protecting groups (e.g., acetyl for the amino group) to prevent side reactions .
  • Cross-coupling : Suzuki-Miyaura reactions require pre-functionalization (e.g., bromination at the 4-position). Optimize Pd catalyst loading (0.5–2 mol%) and base (K₂CO₃) in THF/water .

Q. How do pH and temperature affect the compound’s stability in aqueous buffers during biological assays?

  • pH stability : The phenolic hydroxyl group (pKa ~10) may deprotonate in alkaline conditions, altering solubility. Use buffered solutions (pH 6–8) for in vitro studies .
  • Thermal degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C for similar esters). For long-term assays, avoid repeated freeze-thaw cycles .

Methodological Notes

  • Contradictions in evidence : While commercial catalogs (e.g., Kanto Reagents) provide purity data for analogs, independent validation via HPLC (C18 column, MeOH/H₂O gradient) is critical due to batch variability .
  • Software limitations : SHELXL may struggle with high-Z atoms (e.g., iodine in analogs); use alternative refinement tools like Olex2 for heavy-atom structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.